molecular formula C13H24N2O2 B2608932 Tert-butyl N-[(4S,4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate CAS No. 2408938-60-1

Tert-butyl N-[(4S,4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate

Cat. No. B2608932
M. Wt: 240.347
InChI Key: DLIVFKGFNUBWLG-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(4S,4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate is a chemical compound with the molecular weight of 240.35 . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((4S,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate . The InChI code for the compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 313.8±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.5±3.0 kJ/mol . The flash point is 143.6±20.4 °C . The index of refraction is 1.489 . The molar refractivity is 62.1±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Environmental and Biological Monitoring

Occupational Exposure and Biomonitoring

Studies on methyl tert-butyl ether (MTBE) at an oil refinery and environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children provide insights into occupational and environmental exposure assessments. These investigations highlight the importance of monitoring exposure levels of chemical compounds in different settings and the development of biomarkers for assessing exposure to potentially hazardous chemicals [Perbellini et al., 2003; Babina et al., 2012].

Metabolism and Toxicokinetics

Metabolism of Fragrance Compounds

Research on the metabolism and excretion kinetics of the fragrance lysmeral in humans provides valuable information on the metabolic pathways and potential biomarkers for exposure, which could be relevant for understanding the metabolism of structurally related compounds [Scherer et al., 2017].

Toxicokinetics of Fuel Oxygenates

The toxicokinetics of ethers used as fuel oxygenates, including MTBE, detail the absorption, distribution, metabolism, and excretion of these compounds. Such studies could provide a framework for investigating similar properties in related chemical entities [Dekant et al., 2001].

Health Impact and Risk Assessment

Exposure and Health Risk Assessment

Investigations into the urinary levels of tobacco-specific nitrosamine metabolites and their relation to lung cancer development, as well as the assessment of exposure to synthetic phenolic antioxidants and their potential health impacts, illustrate the significance of chemical exposure risk assessment and its implications for public health [Yuan et al., 2009; Wang et al., 2019].

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(4S,4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVFKGFNUBWLG-GMTAPVOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]2[C@H]1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(4S,4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate

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